molecular formula C14H10FN3O2 B1592159 1-(3-fluorobenzyl)-5-nitro-1H-indazole CAS No. 529508-58-5

1-(3-fluorobenzyl)-5-nitro-1H-indazole

Cat. No. B1592159
M. Wt: 271.25 g/mol
InChI Key: FMBVHKPWDJQLNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole core, with the nitro and fluorobenzyl substituents. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase the compound’s reactivity. The fluorobenzyl group could influence the compound’s lipophilicity, which might affect its absorption and distribution in biological systems .

Scientific Research Applications

Reaction Mechanisms and Novel Syntheses

Chemical Reactions and Structural Analysis

Research has shown that NH-indazoles, when reacting with nitrobenzene derivatives, can lead to the formation of benzotriazole-N-oxides, highlighting a unique reaction pathway and structural transformation. The study utilized X-ray diffraction, NMR, and DFT calculations to elucidate the reaction mechanism, offering insights into the unusual formation of benzotriazole-N-oxides from N-unsubstituted indazoles (Alkorta et al., 2013).

Innovative Synthesis Methods

Another study focused on the Davis-Beirut Reaction (DBR) to synthesize diverse indazole derivatives, showcasing the synthetic utility of nitroso intermediates in constructing 2H-indazoles. This method allows for the generation of various indazole derivatives under alkaline conditions, demonstrating a robust approach for accessing a broad class of nitrogen heterocycles (Zhu et al., 2019).

Materials Science Applications

Fluorophore Development

Research into the palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes has led to the creation of Indazo-Fluors, a new class of biheteroaryl fluorophores with tunable emissions. This breakthrough in materials science has applications in organic electronics and bioimaging, with some derivatives specifically targeting mitochondria in living cells for imaging purposes due to their high photostability and low cytotoxicity (Cheng et al., 2016).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, as with any chemical. It’s advisable to use personal protective equipment and handle the compound in a well-ventilated area .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the known activities of some indazole derivatives .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBVHKPWDJQLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620953
Record name 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-5-nitro-1H-indazole

CAS RN

529508-58-5
Record name 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529508-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Nitroindazol (10.0 g, 61.3 mmol) was dissolved in THF (100 mL). Potassium carbonate (25.4 g, 184 mmol) and 3-fluorobenzylbromide (12.7 g, 67.4 mmol) were added, and the mixture was heated to reflux for 3 h. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (150 mL) and extracted with water (200 mL). The aqueous layer was extracted twice with ethyl acetate (100 mL each). The combined organic layers were dried over sodium sulfate, and the solvent was removed in vacuo. The residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1) to yield 6.55 g (39%) of the title compound (less polar component) and 5.84 g (35%) of the regioisomeric 2H-indazole derivative (more polar component).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

5-nitroindazole (15 g, 92 mmol, 1 eq), 3-fluorobenzylbromide (14.7 mL, 119.5 mmol, 1.3 eq) and potassium carbonate 25.4 g (184 mmol, 2 equiv) were suspended in 150 mL acetonitrile. The reaction mixture was stirred at 70° C. for 12 h, and then allowed to cool to rt. The resultant solid was filtered and washed with CH2Cl2, and the filtrate concentrated in vacuo. The crude mixture of regioisomeric products was purified by column chromatography (5:1 to 4:1 Hex/EtOAc), yielding 5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 32%) and 5-nitro-2-N-(3-fluorobenzyl)indazole (9.2 g, 37%) as yellow solids.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A suspension of 5-nitrobenzoindazole (8.16 g, 50 mmol), 3-fluorobenzyl bromide (10.4 g, 55 mmol) and potassium carbonate (13.8 g, 100 mmol) in acetone (200 mL) was refluxed overnight. After reaction cooled to room temperature, the reaction mixture was diluted with dichloromethane (100 mL), filtered through silica gel (about 100 g), and rinsed with 1:1 ethyl acetate:dichloromethane (about 100 mL). The residue after concentration was purified with column chromatography eluting with 0-30% ethyl acetate in dichloromethane to give the title compound as a white crystalline solid (the first fraction, 5.69 g, 42%). LCMS ESI(+) m/z: 272 (M+1).
Name
5-nitrobenzoindazole
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5-nitro-1H-indazole (8.15 gm, 50 mmole), m-fluoro-benzyl chloride (7.95 gm, 1.1 equiv), K2CO3 (7.59 gm, 1.1 equiv), and KI (8.47 gm, 1.02 equiv) in dry DMF (75 mL) was heated at 70° C. overnight. After cooling to RT, water (75 mL) was slowly added to give a precipitate that consisted of about a one to one mixture of isomers [HPLC Ret Time: 1.92 (1-substitued isomer vs. 2.03 (2-substituted isomer) YMC C18 S5 4.6×50 mm, 3 min gradient, 4 mL/min]. This was collected by filtration and washed with water. The solid was crystallized twice from acetone/water to afford the desired 1-(3-fluoro-benzyl)-5-nitro-1H-indazole (4.47 gm, 33%). A suspension of this material (3.00 gm, 11.1) and 10% Pd/C (3.00 gm) in EtOH (21 mL) was kept under an H2 atmosphere (balloon) for 24 hr. The catalyst was removed by filtration and the solvent was evaporated to leave the product as a solid (2.4 gm, 90%). 1H NMR (CDCl3): δ 3.61 (br s, 2H), 5.52 (s, 2H), 6.81-7.85 (m, 7H), 7.85 (s, 1H); MS: 242 (M+H)+; HPLC Ret Time: 1.03 min (YMC Xterra ODS S7, 3.0×50 mm column, 2 min gradient, 5 mL/min).
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Sodium hydride (NaH) 95% (0.81 g, 34.1 mmol) was added to a solution of 5-nitro-1H-indazole Compound 4a (5.3 g, 32.5 mmol) in DMF (33 mL) at 0° C. under nitrogen. The mixture was stirred for 1 hour at RT, then 1-bromomethyl-3-fluoro-benzene Compound 4b (6.14 g, 32.5 mmol) was added dropwise at 0° C. After stirring at RT for 12 hours, the reaction mixture was partitioned between ethyl acetate and icy water. The organic layer washed with water, brine, dried (Na2SO4), filtered and the solvent evaporated in vacuo to yield a crude solid. The crude solid was purified via flash chromatography (100% dichloromethane) to yield 1-(3-fluoro-benzyl)-5-nitro-1H-indazole Compound 4c (4.02 g, 46%) as a solid. 1H NMR (400 MHz, CDCl3) δ 8.76-8.75 (1H, m), 8.27-8.23 (2H, m), 7.40-7.38 (1H, m), 7.33-2.27 (1H, m), 7.01-6.97 (2H, m), 6.89-6.86 (1H, m), 5.64 (2H, s); MS (ES+) m/z 272.1 (MH+).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4a
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4b
Quantity
6.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzyl)-5-nitro-1H-indazole
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1-(3-fluorobenzyl)-5-nitro-1H-indazole
Reactant of Route 3
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1-(3-fluorobenzyl)-5-nitro-1H-indazole
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Reactant of Route 5
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Reactant of Route 6
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